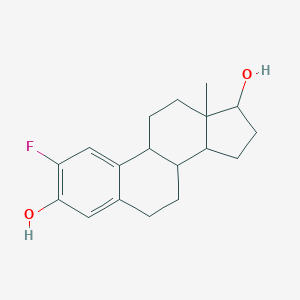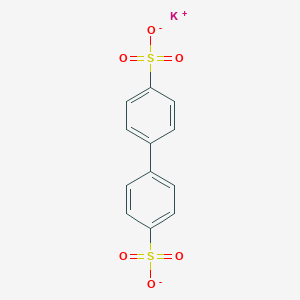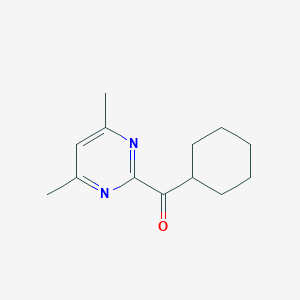
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone, also known as HDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a derivative of isoindolinone and has been found to exhibit a range of biochemical and physiological effects making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone is not yet fully understood. However, several studies have suggested that the compound may exert its biological effects by modulating various signaling pathways in the body. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators in the body. The compound has also been reported to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been found to exhibit a range of biochemical and physiological effects. The compound has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, the compound has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone for lab experiments is its potential to modulate various biological pathways, making it a promising candidate for further research. However, the limitations of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone include its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the compound has not yet been extensively studied in human clinical trials, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone. One potential area of research is the development of novel 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone and its potential applications in the treatment of various diseases. Finally, the potential use of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone as a therapeutic agent in human clinical trials should be explored further.
Synthesemethoden
The synthesis of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone involves the reaction of 3-phenyl-2-propenal with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to produce 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone. The synthesis of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been reported in several studies, and the yield of the compound can be optimized by varying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C17H17NO2 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
3-hydroxy-3-phenyl-2-propylisoindol-1-one |
InChI |
InChI=1S/C17H17NO2/c1-2-12-18-16(19)14-10-6-7-11-15(14)17(18,20)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |
InChI-Schlüssel |
LWFZCJMPZMPKNL-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Kanonische SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)












![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)